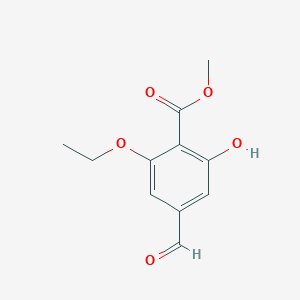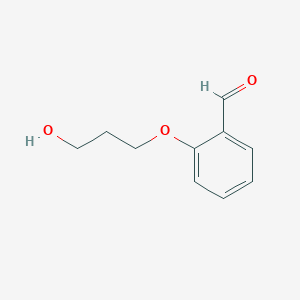![molecular formula C6H10N2O3 B8464481 Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- CAS No. 274264-57-2](/img/structure/B8464481.png)
Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]-
Übersicht
Beschreibung
Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- is a heterocyclic compound featuring an oxazolidine ring. This compound is notable for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and biological research. The oxazolidine ring, which contains both nitrogen and oxygen atoms, imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the cyclization of 2-amino alcohols with acetic anhydride under mild conditions . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include oxazolidinones, reduced oxazolidines, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antimicrobial properties.
Imidazoles: Another class of heterocyclic compounds with similar applications in pharmaceuticals and industrial chemistry.
Uniqueness
Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- is unique due to its specific ring structure and the presence of the acetamide group. This combination imparts distinct chemical properties, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
274264-57-2 |
|---|---|
Molekularformel |
C6H10N2O3 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)7-2-5-3-8-6(10)11-5/h5H,2-3H2,1H3,(H,7,9)(H,8,10)/t5-/m0/s1 |
InChI-Schlüssel |
RNJIQYVMKXWZBO-YFKPBYRVSA-N |
Isomerische SMILES |
CC(=O)NC[C@H]1CNC(=O)O1 |
Kanonische SMILES |
CC(=O)NCC1CNC(=O)O1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
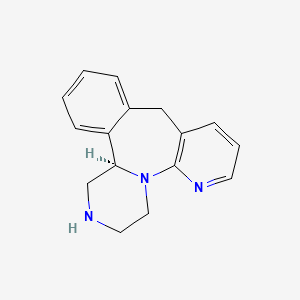
![4-(4-cyclopropyl-4H-[1,2,4]triazol-3-yl)-pyridine](/img/structure/B8464425.png)


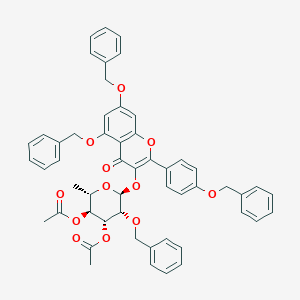


![methyl 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoate](/img/structure/B8464467.png)
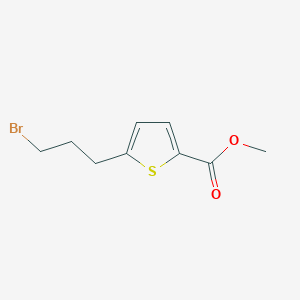
![1-Benzyl-3-[3-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B8464485.png)

